1-(2-Bromoethoxy)propane
Description
Contextualization within Halogenated Ether Chemistry Research
Halogenated ethers are a class of organic compounds that feature prominently in various areas of chemical research, most notably in medicinal chemistry and materials science. Historically, halogenated ethers have been developed as potent inhalation anesthetics, such as isoflurane, sevoflurane, and desflurane. nih.govgoogle.com The inclusion of halogens can significantly alter the physicochemical properties of a molecule, influencing its stability, volatility, and biological activity. google.com
Research into halogenated ethers also extends to their environmental impact, as some of these compounds are potent greenhouse gases. researchgate.net Furthermore, brominated ethers are effective flame retardants due to their ability to release bromine radicals that interrupt combustion processes. researchgate.net The study of simpler, non-commercial halogenated ethers like 1-(2-Bromoethoxy)propane provides fundamental insights into the reactivity and properties that underpin these applications. These simpler structures serve as models for understanding reaction mechanisms and for developing new synthetic methodologies. acs.orgnih.gov
Role of Bromoethyl Ethers as Synthetic Precursors and Building Blocks
Bromoethyl ethers are valuable precursors in organic synthesis due to the presence of the bromoethyl group, which is a versatile alkylating agent. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. smolecule.com This reactivity allows for the introduction of the ethoxypropane moiety onto various substrates, including alcohols, amines, and thiols.
The Williamson ether synthesis, a classic method for forming ethers, can be adapted to use bromoethyl ethers as the alkylating agent. asianpubs.org This versatility makes them useful building blocks for creating larger, more complex molecules. For instance, related compounds like 2-(2-bromoethoxy)benzaldehydes are used in the synthesis of complex tricyclic benzoxazepine derivatives, highlighting the utility of the bromoethoxy functional group in constructing heterocyclic scaffolds of medicinal interest. semanticscholar.org In another example, curcumin (B1669340) analogues with potential antiproliferative effects have been synthesized using 1,2-dibromoethane (B42909) to link phenolic molecules via ether bonds, a reaction that showcases the synthetic utility of the bromoalkane functionality. jst.go.jp
Overview of Research Trajectories for Alkyl Halides and Ethers
The research landscape for alkyl halides and ethers is continually evolving. Alkyl halides are fundamental building blocks in organic synthesis, serving as key substrates in a multitude of transformations beyond simple substitutions, including elimination reactions, the formation of Grignard reagents, and transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govCurrent time information in Bangalore, IN.sigmaaldrich.com Current research focuses on developing more efficient and selective reactions, often employing novel catalysts to achieve desired transformations under milder conditions. Current time information in Bangalore, IN.nih.gov There is also a significant push towards "green chemistry," aiming to develop more environmentally benign synthetic routes. sigmaaldrich.com
For ethers, research often focuses on their synthesis and their role as functional groups in larger molecules. The synthesis of ether lipids, for example, is an active area of research with relevance to cell biology and medicine. asianpubs.org In the context of halogenated ethers, research trajectories are often dictated by their applications. In medicinal chemistry, there is ongoing work to develop new anesthetics with improved properties. nih.govgoogle.com In materials science, the focus may be on creating new polymers or flame retardants with enhanced thermal stability. researchgate.net
Current Gaps and Future Directions in this compound Research
Specific academic research focusing exclusively on this compound is limited. While it is commercially available and listed in patents for the synthesis of complex molecules like benzimidazole (B57391) derivatives, detailed studies of its reactivity and applications are not widely published. google.com This represents a significant knowledge gap.
Future research on this compound could be directed towards several areas:
Detailed Reactivity Profiling: A systematic study of its reactions with a diverse range of nucleophiles would provide valuable data for synthetic chemists. Investigating its potential in metal-catalyzed cross-coupling reactions could also uncover new synthetic applications.
Synthesis of Novel Compounds: It could be employed as a building block for the synthesis of novel compounds with potential biological activity, following the precedent set by related bromo-ethers used in the creation of pharmaceutical scaffolds. hsppharma.comnih.gov
Physicochemical Property Determination: Experimental determination of its physical properties would be beneficial, as current data is largely computational. nih.gov
Broadly, the future of halogenated ether research will likely involve the quest for more selective and efficient synthetic methods and the development of new functional molecules with tailored properties for applications in medicine and materials science, all while considering the environmental impact of these compounds. researchgate.netgoogle.com
Chemical and Physical Properties
The available data for the physicochemical properties of this compound are primarily computed. For comparison, the experimental properties of its isomer, 2-(2-bromoethoxy)propane, are also presented.
Table 1: Physicochemical Properties of this compound Note: Most values are computationally predicted.
| Property | Value | Source |
| CAS Number | 64994-49-6 | nih.gov |
| Molecular Formula | C₅H₁₁BrO | nih.gov |
| Molecular Weight | 167.04 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | CCCOCCBr | nih.gov |
| XLogP3 | 1.7 | nih.gov |
| Exact Mass | 165.99933 Da | nih.gov |
| Topological Polar Surface Area | 9.2 Ų | nih.gov |
Table 2: Comparative Physicochemical Properties of Isomeric Bromo-Ethers
| Property | This compound (Predicted) | 2-(2-Bromoethoxy)propane (Experimental) |
| CAS Number | 64994-49-6 | 54149-16-5 |
| Boiling Point | Not available | 148.7 °C (at 760 mmHg) echemi.com |
| Density | Not available | 1.275 g/cm³ echemi.com |
| Refractive Index | Not available | 1.441 echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYZDMNAARQHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64994-49-6 | |
| Record name | 1-(2-bromoethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Bromoethoxy Propane
Direct Etherification Approaches
Direct etherification methods focus on constructing the core C-O-C ether bond as the key step. The Williamson ether synthesis and related alkylation reactions are the most prominent examples in this category.
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.comlibretexts.org For the synthesis of 1-(2-Bromoethoxy)propane, two primary pathways can be envisioned, starting from either a propanol (B110389) derivative or a bromoethanol derivative.
In the first variant, propan-1-ol is deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium propanolate nucleophile. youtube.com This alkoxide then reacts with a suitable two-carbon electrophile bearing a bromine atom and another leaving group, such as 1,2-dibromoethane (B42909). The propanolate attacks one carbon, displacing a bromide ion, to form the desired product. Careful control of stoichiometry is required to minimize the formation of byproducts like 1,2-dipropoxyethane (B14174556) or elimination products.
The second variant involves the deprotonation of 2-bromoethanol (B42945) using a strong base to form the sodium 2-bromoethoxide. This is then reacted with a propyl halide, such as 1-bromopropane (B46711). In this case, the nucleophile already contains the necessary bromine atom.
The selection between these two routes depends on reaction kinetics and potential side reactions. The SN2 mechanism is most efficient with primary alkyl halides and is sensitive to steric hindrance. masterorganicchemistry.com Since both 1-bromopropane and 1,2-dibromoethane are primary halides, both routes are viable.
| Pathway | Nucleophile | Electrophile | Key Considerations |
|---|---|---|---|
| Variant A | Sodium propanolate | 1,2-Dibromoethane | Requires excess 1,2-dibromoethane to prevent double substitution. Potential for E2 elimination. |
| Variant B | Sodium 2-bromoethoxide | 1-Bromopropane | The nucleophile is potentially unstable and could undergo intramolecular cyclization to form an epoxide. |
This approach is a refinement of the Williamson synthesis where a more reactive "bromoethylating agent" is used to introduce the 2-bromoethyl group (-CH₂CH₂Br) onto propan-1-ol. Instead of using a simple dihalide like 1,2-dibromoethane, a reagent with a better leaving group than bromide is employed to enhance reactivity.
Functional Group Interconversion Strategies
These methods start with a molecule that already contains the propyl-ether-ethanol backbone, and the terminal hydroxyl group is subsequently converted into a bromide. Alternatively, a cyclic precursor is opened to generate the linear bromoether structure.
A direct and common method for synthesizing this compound is the halogenation of its corresponding alcohol precursor, 2-propoxyethanol (B165432). This functional group interconversion replaces the terminal hydroxyl group with a bromine atom.
A standard reagent for this transformation is phosphorus tribromide (PBr₃). masterorganicchemistry.com The reaction typically involves treating 2-propoxyethanol with PBr₃, often at reduced temperatures initially, followed by warming to room temperature or gentle heating. The mechanism involves the activation of the alcohol's hydroxyl group by phosphorus, converting it into a good leaving group. A bromide ion then displaces this group in an SN2 reaction. This method is highly effective for converting primary alcohols to alkyl bromides and avoids the carbocation rearrangements that can occur with hydrohalic acids like HBr. masterorganicchemistry.com A similar synthesis of 1-(2-bromoethoxy)butane (B1266829) from 2-butoxyethanol (B58217) proceeds in high yield (85%) using this reagent, demonstrating the effectiveness of this methodology. escholarship.org
| Starting Material | Reagent | Solvent | Typical Conditions | Yield (Analogous Rxn) |
|---|---|---|---|---|
| 2-Propoxyethanol | Phosphorus Tribromide (PBr₃) | None or inert solvent (e.g., CH₂Cl₂) | 0 °C to room temperature, overnight | ~85% escholarship.org |
Another synthetic strategy involves the ring-opening of a suitable cyclic ether (epoxide) with a bromine nucleophile. For the synthesis of this compound, the logical precursor would be 2-propyloxirane (also known as 1,2-epoxypentane).
The reaction can be carried out by treating 2-propyloxirane with a source of bromide, such as hydrogen bromide (HBr). The reaction mechanism is highly dependent on the conditions. Under neutral or basic conditions, the reaction proceeds via a standard SN2 mechanism, where the bromide ion attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This would lead to the desired product, this compound.
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards opening. The mechanism then gains significant SN1 character. The nucleophile (bromide) will preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org Therefore, to ensure the correct regioselectivity for the synthesis of this compound from 2-propyloxirane, non-acidic conditions are generally preferred.
Catalytic and Stereoselective Synthetic Pathways
Modern synthetic chemistry increasingly focuses on catalytic and stereoselective methods to improve efficiency and control over molecular architecture. While this compound is achiral, these advanced methods are relevant for synthesizing related, more complex bromoethers.
Catalytic approaches to epoxide ring-opening offer milder alternatives to using stoichiometric reagents. For example, carbon tetrabromide (CBr₄) has been reported as an effective catalyst for the regioselective ring-opening of various epoxides with alcohols to form β-alkoxy alcohols. organic-chemistry.org This principle could be adapted to form bromoethers.
Furthermore, chemoenzymatic methods are emerging as powerful tools in synthesis. Vanadium-dependent haloperoxidases can be used to generate hypohalites in situ, which then react with alkenes in the presence of an alcohol to form haloethers. This method demonstrates the potential for green, enzyme-catalyzed pathways for such transformations.
Enantioselective synthesis is crucial when chiral centers are present. Catalytic asymmetric bromohydroxylation of olefins has been achieved with high enantioselectivity using chiral catalysts. nih.gov By replacing water with an alcohol as the nucleophile, this methodology can be extended to the asymmetric synthesis of optically active bromoethers, which are valuable intermediates in the synthesis of complex molecules. nih.gov
Exploration of Phase-Transfer Catalysis in Bromoether Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of bromoether synthesis, particularly in systems where reactants are present in immiscible phases. acenet.edu This methodology is crucial when, for example, an inorganic salt (the source of the nucleophile) is in an aqueous phase while the organic substrate, such as a halogenated alkane, is in an organic phase. crdeepjournal.org
The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, that transports a reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs. acenet.edubiomedres.us This transfer overcomes the phase barrier, accelerating the reaction rate and often leading to higher yields. crdeepjournal.org In the context of synthesizing a bromoether, PTC can facilitate the reaction between an alcohol (converted to its alkoxide in situ by a base like sodium hydroxide) and a bromo-substituted electrophile. crdeepjournal.org
Mechanism of Phase-Transfer Catalysis in Ether Synthesis The process can be generalized in the following steps:
An anion (e.g., an alkoxide, RO⁻) is exchanged for the counter-ion of the phase-transfer catalyst (Q⁺X⁻) in the aqueous phase.
The resulting lipophilic ion pair (Q⁺OR⁻) migrates into the organic phase.
In the organic phase, the alkoxide reacts with the alkyl halide (R'Br) to form the ether (ROR').
The catalyst (now Q⁺Br⁻) returns to the aqueous phase to repeat the cycle. acenet.edu
This technique avoids the need for anhydrous or expensive polar aprotic solvents, making the process more economical and scalable. crdeepjournal.org
Stereochemical Considerations in Related Ether Syntheses
The stereochemical outcome of ether synthesis is a critical consideration, especially when chiral centers are involved. The Williamson ether synthesis, the foundational method for preparing ethers like this compound, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org
A hallmark of the Sₙ2 reaction is the inversion of configuration at the electrophilic carbon center that is attacked by the nucleophile. libretexts.orgmasterorganicchemistry.com This means if the synthesis involves a chiral alkyl halide, the resulting ether will have the opposite stereochemistry at that specific carbon atom. masterorganicchemistry.com
For instance, in a hypothetical synthesis of a chiral bromoether:
Reactants: A propanolate anion (CH₃CH₂CH₂O⁻) and a chiral (R)-1,2-dibromoethane.
Reaction: The propanolate attacks one of the bromine-bearing carbons.
Product: The resulting ether would exhibit an inversion of stereochemistry at the point of nucleophilic attack.
It is important to note that the stereochemistry of the nucleophile (the alkoxide) is retained throughout the reaction, as its chiral centers are not involved in the substitution. masterorganicchemistry.com This predictable stereochemical control is a significant advantage of the Williamson synthesis for constructing complex molecules. However, since secondary alkyl halides can lead to competing E2 elimination reactions, the best results are typically obtained with primary alkyl halides. masterorganicchemistry.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chemical manufacturing aims to reduce environmental impact by preventing waste, using safer chemicals, and improving energy efficiency. pandawainstitute.com These principles are increasingly influencing the synthetic routes for compounds like this compound.
Solvent-Free and Reduced-Solvent Reaction Conditions
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which account for a significant portion of the mass and environmental impact of chemical processes. skpharmteco.com Research into related syntheses has demonstrated the viability of solvent-free and reduced-solvent conditions.
Methods such as ball milling or heating neat reactants together can facilitate reactions without a solvent medium. For example, an efficient synthesis of symmetrical methylene (B1212753) diesters has been developed by reacting aromatic carboxylates with dihaloalkanes under solvent-free conditions, showcasing high yields and simple work-up procedures. nih.gov Another study reports the use of potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst for the synthesis of other complex bromoethers under neat (solvent-free) conditions. researchgate.net These approaches reduce volatile organic compound (VOC) emissions, simplify product purification, and lower costs.
Development of Recyclable Catalytic Systems
The development of catalysts that can be easily recovered and reused is another cornerstone of green chemistry, enhancing atom economy and reducing waste. rsc.org For the synthesis of bromoethers and related compounds, several strategies for catalytic recycling have been explored.
One effective approach is the use of heterogeneous or solid-supported catalysts. These catalysts exist in a different phase from the reaction mixture, allowing for simple separation by filtration upon reaction completion. Examples include:
KHSO₄ on a solid support: This catalyst has been shown to be recyclable for up to three consecutive cycles in the synthesis of certain benzylic bromoethers under solvent-free conditions. researchgate.net
Palladium on polymeric supports: While often used in coupling reactions, the principle of anchoring a metal catalyst to a polymer is broadly applicable. Such catalysts have been reused multiple times without a significant loss of activity. sci-hub.se
Ionic Liquids (ILs): Certain ionic liquids can act as both the solvent and catalyst, and have been shown to be robust and recyclable in hydrogenation reactions, demonstrating their potential as reusable media in other catalytic processes. dcu.ie
These recyclable systems not only make the chemical process more sustainable but also more economical, particularly when expensive metal catalysts are involved.
Reaction Mechanisms and Reactivity of 1 2 Bromoethoxy Propane
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
Nucleophilic substitution reactions of 1-(2-bromoethoxy)propane involve the replacement of the bromine atom by a nucleophile. smolecule.com These reactions are fundamental in organic synthesis, allowing for the introduction of a wide variety of functional groups.
SN1 and SN2 Mechanistic Investigations
The substitution reactions of this compound can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the reaction conditions. youtube.com
The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. youtube.commasterorganicchemistry.com For this compound, being a primary alkyl halide, the SN2 pathway is generally favored because the carbon atom bearing the bromine is relatively unhindered, allowing for backside attack by the nucleophile. lumenlearning.comquora.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
The SN1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This is then followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com For primary alkyl halides like this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 mechanism less likely under most conditions. lumenlearning.comquora.com However, SN1 reactions can be favored by the use of polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org
Secondary halogenoalkanes can undergo both SN1 and SN2 reactions. youtube.comchemguide.co.uk The choice of mechanism depends on factors like the stability of the potential carbocation and the steric hindrance around the reaction site. chemguide.co.uk
Kinetic and Thermodynamic Parameters of Substitution
The kinetics of nucleophilic substitution reactions provide valuable insights into the reaction mechanism. For an SN2 reaction, the rate law is second-order, expressed as: Rate = k[this compound][Nucleophile] dalalinstitute.com
This indicates that the rate is directly proportional to the concentration of both the alkyl halide and the nucleophile. dalalinstitute.com
For an SN1 reaction, the rate law is first-order: Rate = k[this compound] libretexts.orgmsu.edu
Here, the rate is only dependent on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. libretexts.org
| Parameter | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
Influence of Nucleophile and Solvent on Reaction Pathways
The choice of nucleophile and solvent significantly influences whether a substitution reaction proceeds via an SN1 or SN2 pathway.
Nucleophile:
Strong nucleophiles , which are typically negatively charged (e.g., hydroxide (B78521), alkoxides, cyanide), favor the SN2 mechanism. libretexts.org A strong nucleophile is more likely to attack the electrophilic carbon in a concerted step.
Weak nucleophiles (e.g., water, alcohols) favor the SN1 mechanism. libretexts.org In this case, the reaction relies on the substrate to form a carbocation first, which is then trapped by the weak nucleophile.
Solvent:
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions. libretexts.org These solvents can solvate the cation but not the anion (the nucleophile), thus increasing the nucleophile's reactivity. libretexts.orgmsu.edu
Polar protic solvents (e.g., water, alcohols) favor the SN1 mechanism. libretexts.orglibretexts.org These solvents can stabilize the carbocation intermediate through solvation and also solvate the leaving group, facilitating its departure. libretexts.orglibretexts.org They can also solvate and deactivate the nucleophile, hindering the SN2 pathway. libretexts.orgmsu.edu
Elimination Reactions to Form Unsaturated Ethers
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an unsaturated ether, specifically 1-vinyloxypropane. smolecule.com These reactions are often in competition with substitution reactions. dalalinstitute.com
E1 and E2 Mechanistic Studies
Similar to substitution, elimination reactions can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).
The E2 mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.comlibretexts.org The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases favor the E2 pathway. libretexts.orglibretexts.org
The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. dalalinstitute.compurechemistry.org In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. purechemistry.org The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. dalalinstitute.com E1 reactions are favored by conditions that also favor SN1 reactions, such as the presence of a poor nucleophile/weak base and a polar protic solvent. libretexts.org
For this compound, being a primary alkyl halide, the E2 mechanism is generally more common than the E1 mechanism, as the formation of a primary carbocation is disfavored. lumenlearning.comlibretexts.org
| Parameter | E1 Reaction | E2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Molecularity | Unimolecular | Bimolecular |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Base Strength | Weak base required | Strong base favored |
| Substrate Preference | Tertiary > Secondary > Primary | Primary ≈ Secondary ≈ Tertiary |
Regioselectivity and Stereoselectivity in Elimination Products
Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another when multiple products are possible. For this compound, there is only one type of beta-hydrogen, so only one constitutional isomer, 1-vinyloxypropane, can be formed. Therefore, regioselectivity is not a factor in this specific case. However, in more complex alkyl halides, Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.comlibretexts.org The use of a sterically bulky base can sometimes lead to the formation of the less substituted alkene (Hofmann product). saskoer.ca
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In E2 reactions, the stereochemistry of the product is determined by the anti-periplanar arrangement of the proton being removed and the leaving group. dalalinstitute.com This means that the hydrogen and the leaving group must be on opposite sides of the C-C bond. dalalinstitute.com For this compound, the product, 1-vinyloxypropane, does not have stereoisomers (cis/trans), so stereoselectivity is not applicable. In cases where stereoisomers are possible, E2 reactions are stereospecific, while E1 reactions are not. lumenlearning.com
Rearrangement Reactions Involving the Ether Linkage or Halogenated Alkyl Chain
Under basic conditions, this compound and similar compounds can undergo intramolecular cyclization. For example, a related compound, 2-(2-bromoethoxy)-acetophenone, has been shown to cyclize to form 3,4-dihydro nih.govbenzoxepin-5(2H)-ones when treated with bases like lithium diisopropylamide (LDA) or sodium hydride in tetrahydrofuran (B95107) (THF). cdnsciencepub.com This intramolecular alkylation proceeds via the formation of an enolate that then displaces the bromide ion. cdnsciencepub.com A similar intramolecular cyclization has been used to synthesize spirocyclic β- and γ-sultams. nih.gov
Currently, there is limited specific information available in the searched literature regarding skeletal rearrangements of this compound that involve significant changes to the carbon framework, beyond cyclization reactions.
Radical Reactions and Mechanisms
The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, resulting in the formation of a propoxyethyl radical and a bromine radical. youtube.comwikipedia.org This process, also known as homolysis, is typically initiated by heat or UV light. youtube.comyoutube.com
The energy required for this bond cleavage is known as the bond dissociation energy. wikipedia.org The general stability of carbon free radicals follows the order: tertiary > secondary > primary. libretexts.org The propoxyethyl radical formed from this compound would be a primary radical.
The homolytic cleavage of the C-Br bond is the initiation step in many radical reactions. ucsb.edu
| Reaction Type | Description | Initiation |
| Homolytic Cleavage | Symmetrical breaking of the C-Br bond. youtube.comwikipedia.org | Heat or UV light youtube.comyoutube.com |
| Resulting Species | A propoxyethyl radical and a bromine radical. youtube.com |
The radicals generated from the homolytic cleavage of this compound can participate in radical addition reactions with unsaturated substrates like alkenes. libretexts.org In these reactions, a radical (e.g., the bromine radical) adds to the double bond of an alkene, creating a new carbon-centered radical. libretexts.orglibretexts.org
This newly formed radical can then abstract a hydrogen atom from another molecule (like HBr, if present) to form the final product and regenerate a bromine radical, which can continue the chain reaction. libretexts.org
A key feature of radical addition of HBr to alkenes, often initiated by peroxides, is its anti-Markovnikov regioselectivity. libretexts.orgcsbsju.edupharmaguideline.com This means the bromine atom adds to the less substituted carbon of the double bond, leading to the formation of the more stable (more substituted) radical intermediate. libretexts.orglibretexts.org While this is a general principle for HBr additions, the specific products from the reaction of this compound radicals with various alkenes would depend on the specific reactants and conditions.
The process can be summarized in the following steps:
Initiation: Homolytic cleavage of an initiator (like a peroxide) to form radicals. libretexts.org These radicals then react with a molecule like HBr to generate a bromine radical. libretexts.org
Propagation: The bromine radical adds to the alkene double bond to form a more stable carbon radical. libretexts.orglibretexts.org This carbon radical then abstracts a hydrogen from HBr to give the anti-Markovnikov product and a new bromine radical. libretexts.org
Termination: Two radicals combine to end the chain reaction.
The high reactivity of radicals can sometimes lead to a lack of control in laboratory settings, resulting in polymerization or other side reactions. pressbooks.pub
Derivatization and Chemical Transformations of 1 2 Bromoethoxy Propane
Synthesis of Substituted Ethers via Nucleophilic Attack at the Bromine Center
The electron-withdrawing effect of the neighboring ether oxygen atom activates the carbon-bromine bond of 1-(2-bromoethoxy)propane towards nucleophilic attack. This S_N2 (substitution nucleophilic bimolecular) reaction is a cornerstone of its reactivity, allowing for the formation of new carbon-heteroatom bonds and the synthesis of a diverse range of substituted ethers.
The reaction of this compound, or its chloro-analogue, with primary or secondary amines is a direct method for synthesizing N-(2-propoxyethyl) amines. This N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. shout.educationchemguide.co.ukyoutube.com
This synthesis is particularly relevant in the production of agricultural chemicals. For instance, 2,6-diethyl-N-(2-propoxyethyl)phenylamine is a key intermediate in the synthesis of the herbicide pretilachlor. patsnap.comgoogle.com The production of this intermediate has been described via the reaction of 2,6-diethylphenylamine with chloroethyl propyl ether, a close analogue of this compound. To favor the desired mono-alkylation product over di-alkylation, an excess of the starting amine is often employed. patsnap.comgoogle.com
Several methods have been patented for this transformation, highlighting different reaction conditions.
| Reactants | Catalyst/Acid Binder | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,6-Diethylaniline and Chloroethyl propyl ether | Not specified | 0.5 | 170 | 10 | Not specified | google.com |
| 2,6-Diethylaniline and Chloroethyl propyl ether | Sodium Hydroxide (B78521) | 0.7 | 170 | 8 | Not specified | google.com |
| 2,6-Diethylaniline and Chloroethyl propyl ether | Proprietary Acid Binding Agent | Normal or Pressurized | 120-180 | 5-8 | Not specified | patsnap.com |
| 2,6-Diethylaniline and 1-Propoxy-2-chloroethane | Metal Halide (e.g., FeCl₃) | Not specified (solvent-free) | Not specified | 15 | 92.0 | google.com |
Thioethers: Thioethers (or sulfides) can be readily synthesized by the reaction of this compound with a thiol (R-SH) or a thiolate salt (R-S⁻). Thiolates are excellent nucleophiles, and the reaction with primary alkyl halides like this compound proceeds efficiently via an S_N2 mechanism. masterorganicchemistry.comtaylorandfrancis.com This reaction is analogous to the Williamson ether synthesis but forms a carbon-sulfur bond instead of a carbon-oxygen bond. masterorganicchemistry.com
The general reaction is as follows: CH₃CH₂CH₂OCH₂CH₂Br + R-S⁻Na⁺ → CH₃CH₂CH₂OCH₂CH₂-S-R + NaBr
To perform this synthesis, a thiol is typically deprotonated with a strong base (e.g., NaH) to form the more nucleophilic thiolate in situ, which then reacts with the alkyl bromide. masterorganicchemistry.com Alternatively, reagents like thiourea (B124793) can be used as a sulfur source to react with the alkyl halide, followed by hydrolysis to yield the corresponding thiol, which can then be alkylated to a thioether. taylorandfrancis.comchemistrysteps.comlibretexts.org This approach avoids handling volatile and malodorous thiols directly. taylorandfrancis.com
Cyano Derivatives: The bromine atom in this compound can be displaced by a cyanide ion (CN⁻) to form a nitrile, specifically 3-propoxypropanenitrile. This reaction is a valuable method for carbon chain extension, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The reaction is typically carried out by heating the alkyl halide with sodium or potassium cyanide in an ethanol (B145695) solution under reflux. brainly.inchemguide.co.uk
The use of an alcohol solvent is crucial because the presence of water can lead to the formation of alcohols as byproducts due to the presence of hydroxide ions. brainly.inchemguide.co.uk The reaction proceeds through an S_N2 mechanism, where the cyanide ion acts as the nucleophile. brainly.in
The reaction is represented as: CH₃CH₂CH₂OCH₂CH₂Br + NaCN → CH₃CH₂CH₂OCH₂CH₂CN + NaBr
Formation of Polyfunctionalized Organic Molecules
The dual functionality of this compound makes it a useful building block for creating more complex, polyfunctionalized molecules.
This compound can serve as a precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen and nitrogen atoms. For example, it is a potential building block for N-substituted morpholines. Morpholine (B109124) is a six-membered heterocycle containing both an ether and a secondary amine functional group. e3s-conferences.orgchemrxiv.orgnih.govorganic-chemistry.orgresearchgate.net
A plausible synthetic route would involve the N-alkylation of an ethanolamine (B43304) derivative with this compound, followed by an intramolecular cyclization (a Williamson ether synthesis) to form the morpholine ring. In this two-step process, the amine of the ethanolamine first displaces the bromide. The hydroxyl group of the resulting intermediate, upon deprotonation with a base, can then perform an intramolecular nucleophilic attack on the carbon of the bromoethyl group of another molecule, though a more direct cyclization precursor would be needed. A more direct route involves reacting this compound with a primary amine that also contains a hydroxyl group positioned to facilitate ring closure.
The synthesis of various morpholine derivatives is of significant interest in medicinal chemistry due to their presence in many biologically active compounds. e3s-conferences.orgnih.gov
While specific examples in the literature detailing the use of this compound in sequential or tandem reactions are scarce, its structure lends itself to such applications. A sequential reaction involves multiple bond-forming steps occurring in a single pot without isolating intermediates.
For example, a reaction could be designed where this compound first reacts with a multifunctional nucleophile at the bromine center. The newly introduced 2-propoxyethyl group could then participate in a subsequent, distinct reaction step. This could involve the ether oxygen directing a metal-catalyzed C-H activation at a neighboring position or the entire substituent sterically influencing a subsequent transformation on the parent molecule.
Cyclization Reactions and Synthesis of Macrocycles
Macrocycles, large ring structures, are important in supramolecular chemistry, particularly as host molecules for ions and small neutral molecules. Crown ethers are a prominent class of oxygen-containing macrocycles known for their ability to selectively bind cations. rsc.orgjetir.org
The synthesis of crown ethers often involves the Williamson ether synthesis, reacting a diol with a dihalide in the presence of a base and a templating cation. nih.gov While this compound is not a dihalide and thus cannot form a macrocycle on its own, it can be used to introduce a 2-propoxyethyl "pendant arm" onto a pre-existing macrocyclic structure. Such functionalized macrocycles can exhibit modified guest-binding properties or improved solubility in organic solvents. The synthesis would involve the alkylation of a nucleophilic site on the macrocycle (e.g., an -OH or -NH group) with this compound.
Polymerization and Macromolecular Synthesis
The reactivity of the carbon-bromine bond allows this compound to be utilized in various aspects of polymer chemistry, including serving as a monomer building block or as an agent for modifying existing polymers.
As a molecule with a reactive functional group, this compound has the potential to be used as a monomer in polycondensation reactions. For instance, in a Williamson ether synthesis-type polymerization, it could be reacted with a diol under basic conditions. In this reaction, the bromo group would be displaced by the alkoxide ions of the diol, leading to the formation of a polyether chain incorporating the propoxyethyl moiety as a repeating unit.
Furthermore, its bifunctional nature suggests a potential role as a cross-linking agent. Cross-linkers are used to create networks between linear polymer chains, thereby modifying the material's mechanical properties, thermal stability, and solvent resistance. This compound could be used to cross-link polymers containing nucleophilic pendant groups, such as poly(vinyl alcohol) or polyamines. The bromo-end of the molecule would react with a nucleophilic site on one polymer chain, and a separate reaction could involve the ether or propane (B168953) portion, or a derivative thereof, to link to an adjacent chain.
Post-polymerization modification is a powerful technique for synthesizing a wide array of functional polymers from a common precursor. researchgate.net This approach avoids potential complications of polymerizing monomers that already contain sensitive functional groups. The electrophilic nature of this compound makes it a suitable reagent for grafting propoxyethyl side chains onto a pre-existing polymer backbone.
This is typically achieved by starting with a polymer that has nucleophilic sites (e.g., hydroxyl, amine, or thiol groups) and reacting it with this compound, often in the presence of a base. The nucleophilic groups on the polymer backbone attack the carbon bearing the bromine, forming a covalent bond and grafting the –OCH2CH2O(CH2)2CH3 side chain onto the polymer. This modification can significantly alter the properties of the original polymer, such as its solubility, hydrophobicity, and thermal characteristics.
Table 3: Polymer Functionalization with this compound
| Base Polymer | Reactive Site | Resulting Structure | Modified Property |
|---|---|---|---|
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Poly(vinyl alcohol) with propoxyethyl ether side chains | Increased hydrophobicity |
| Poly(ethylene imine) | Amine (-NH-) | Poly(ethylene imine) with N-propoxyethyl side chains | Altered chelating ability |
Remote Functionalization of the Propane Chain
Remote functionalization refers to the chemical modification of a C-H bond that is not activated by an adjacent functional group. This is a challenging but powerful area of synthetic chemistry that allows for the derivatization of otherwise inert positions in a molecule. nih.gov For this compound, this would involve targeting the C-H bonds on the terminal propane portion of the molecule.
Strategies for C-H functionalization often rely on radical-based processes or transition-metal-catalyzed reactions that may involve a directing group to guide the reaction to a specific site. researchgate.net For example, a reaction could be designed where a catalyst temporarily coordinates with the ether oxygen atom. This coordination could then position the catalytic center in proximity to the C-H bonds of the propane chain, facilitating their cleavage and subsequent reaction with another reagent to introduce a new functional group (e.g., hydroxyl, carbonyl, or another carbon-based substituent). Such transformations would provide access to a new range of derivatives of this compound that are not accessible through traditional functional group manipulations.
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons in 1-(2-Bromoethoxy)propane. However, for unambiguous assignment and to establish connectivity, two-dimensional (2D) NMR experiments are indispensable. emerypharma.comyoutube.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.org For this compound, COSY would show correlations between the protons of the propyl group (H1-H2, H2-H3) and between the protons of the ethoxy group (H4-H5). This confirms the presence of the propyl and ethyl fragments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comprinceton.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the this compound structure (H1 to C1, H2 to C2, etc.).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. creative-biostructure.comprinceton.edu This is crucial for connecting the molecular fragments. For instance, HMBC would show correlations from the protons on C4 (-O-CH₂-) to the carbons of the propyl group (C1, C2), and from the protons on C1 (-O-CH₂-) to the carbons of the ethoxy group (C4), thereby confirming the ether linkage between the propyl and bromoethyl moieties.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net NOESY is particularly useful for determining stereochemistry and preferred conformations. For this compound, NOESY could reveal through-space correlations between protons on the propyl and ethoxy groups, providing insights into the molecule's spatial folding.
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |
| C1 (-O-C H₂-CH₂-CH₃) | ~3.41 (t) | ~72.0 | COSY: H2; HSQC: C1; HMBC: C2, C3, C4 |
| C2 (-O-CH₂-C H₂-CH₃) | ~1.58 (sextet) | ~22.8 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3 |
| C3 (-O-CH₂-CH₂-C H₃) | ~0.92 (t) | ~10.5 | COSY: H2; HSQC: C3; HMBC: C1, C2 |
| C4 (-O-C H₂-CH₂-Br) | ~3.80 (t) | ~69.5 | COSY: H5; HSQC: C4; HMBC: C1, C5 |
| C5 (-O-CH₂-C H₂-Br) | ~3.55 (t) | ~31.0 | COSY: H4; HSQC: C5; HMBC: C4 |
The chemical structure of this compound allows for rotation around several single bonds (e.g., C1-O, C4-C5, C1-C2, C2-C3). This rotation leads to the existence of multiple conformers (spatial arrangements) that are in rapid equilibrium at room temperature. researchgate.net
Variable Temperature (VT) NMR is a powerful technique to study these dynamics. nih.gov
At room temperature, the rapid interconversion of conformers results in time-averaged signals in the NMR spectrum.
As the temperature is lowered, the rate of interconversion slows down. If the temperature is sufficiently low (below the coalescence temperature), the exchange can become slow on the NMR timescale.
At this point, the single, averaged signals may broaden and then resolve into separate signals for each major conformer. columbia.edu
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to bond rotation and the relative populations of the different conformers, providing a detailed picture of the molecule's dynamic conformational landscape. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments.
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments serves as a molecular fingerprint. For this compound, the presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments. docbrown.info
The predicted fragmentation pathways for this compound include:
Alpha-cleavage: Fission of the C-C bond adjacent to the ether oxygen is a common pathway. This can lead to the formation of ions such as [CH₂(CH₂)₂OCH₂]⁺ or [CH₂Br]⁺.
Loss of a bromine radical: The parent ion can lose a bromine radical (•Br) to form a carbocation.
Cleavage of the propyl group: The bond between the ether oxygen and the propyl group can break, leading to fragments corresponding to the propyl cation or the bromoethoxy radical.
A table of predicted major fragments and their exact masses is provided below.
| Fragment Ion Formula | Predicted m/z (for ⁷⁹Br) | Fragmentation Pathway |
| [C₅H₁₁O⁷⁹Br]⁺• (Molecular Ion) | 165.9993 | Ionization of the parent molecule |
| [C₅H₁₁O]⁺ | 87.0810 | Loss of •Br |
| [C₃H₇]⁺ | 43.0548 | Cleavage of the O-propyl bond |
| [C₂H₄O⁷⁹Br]⁺ | 122.9499 | Cleavage of the O-propyl bond |
| [CH₂O⁷⁹Br]⁺ | 108.9346 | Alpha-cleavage and rearrangement |
Isotopic labeling involves replacing an atom in a molecule with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O). nih.gov This technique is invaluable for tracing the fate of specific atoms during fragmentation or a chemical reaction, thereby elucidating the underlying mechanism. researchgate.net
For example, to confirm a proposed fragmentation pathway in HRMS, one could synthesize this compound with an ¹⁸O label.
Synthesis: Prepare the molecule using H₂¹⁸O or another ¹⁸O-containing precursor.
Analysis: The resulting 1-(2-Bromo-¹⁸O-ethoxy)propane is analyzed by HRMS.
Mechanistic Insight: By observing which fragments retain the ¹⁸O label (i.e., their mass is shifted by 2 Da compared to the unlabeled compound), the fragmentation mechanism can be confirmed. If a fragment predicted to contain the ether oxygen shows this mass shift, it validates the proposed pathway. This method provides unambiguous evidence that is difficult to obtain otherwise.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. su.se
Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecule's polarizability. mdpi.com
Together, they provide a comprehensive vibrational profile. The key functional groups in this compound give rise to characteristic peaks in the IR and Raman spectra.
| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |
| C-H (alkane) stretching | 2850 - 3000 | Strong | Medium |
| C-H bending | 1350 - 1470 | Medium | Medium |
| C-O (ether) stretching | 1050 - 1150 | Strong | Weak |
| C-C stretching | 800 - 1200 | Weak | Medium |
| C-Br stretching | 500 - 600 | Strong | Strong |
The C-O ether stretch is typically a very strong and prominent band in the IR spectrum. The C-Br stretch appears at a lower frequency due to the heavy mass of the bromine atom and is observable in both IR and Raman spectra. The aliphatic C-H stretching and bending vibrations will also be clearly visible. nih.gov Analyzing the complete vibrational spectrum allows for confident identification of the compound's functional groups.
Quantitative Analysis of Reaction Progress
The progress of chemical reactions involving this compound can be quantitatively monitored using various analytical techniques. The choice of method often depends on the nature of the reaction, the properties of the reactants and products, and the reaction matrix.
Gas Chromatography (GC): Given the volatility of this compound, GC is a highly suitable technique. By taking aliquots from a reaction mixture at specific time intervals, the concentration of the starting material, intermediates, and products can be determined. An internal standard—a non-reactive compound added in a known concentration—is typically used to ensure high accuracy and precision. The decrease in the peak area of this compound relative to the internal standard, or the increase in the product's peak area, allows for the creation of concentration vs. time plots, from which reaction kinetics can be derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another powerful tool for quantitative analysis. The protons on the carbon atoms adjacent to the oxygen and bromine atoms in this compound have distinct chemical shifts. As the reaction proceeds (e.g., in a substitution reaction where the bromine is replaced), new signals corresponding to the product will appear. By integrating the signals of the reactant and product, their relative concentrations can be determined over time.
High-Performance Liquid Chromatography (HPLC): For reactions where this compound is converted into less volatile or more polar products, HPLC is the preferred method for quantitative monitoring.
A hypothetical dataset for monitoring a substitution reaction of this compound using GC with an internal standard is presented below.
| Time (minutes) | Normalized Peak Area of this compound | Normalized Peak Area of Product |
| 0 | 1.00 | 0.00 |
| 30 | 0.75 | 0.25 |
| 60 | 0.56 | 0.44 |
| 90 | 0.42 | 0.58 |
| 120 | 0.31 | 0.69 |
| 180 | 0.17 | 0.83 |
| 240 | 0.09 | 0.91 |
In-Situ Spectroscopic Monitoring of Reactions
In-situ, or real-time, monitoring provides continuous insight into a reaction as it happens, eliminating the need for sampling. This is particularly valuable for studying fast reactions or identifying unstable intermediates. spectroscopyonline.com
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy can be used for in-situ monitoring by employing specialized probes that can be inserted directly into the reaction vessel. researchgate.netnih.gov For reactions involving this compound, one could monitor the characteristic C-Br stretching vibration. As the compound is consumed, the intensity of this vibrational band would decrease, while new bands corresponding to the product's functional groups would emerge. This allows for real-time tracking of reactant depletion and product formation. nih.gov
Process Analytical Technology (PAT): The use of these in-situ spectroscopic tools is a cornerstone of Process Analytical Technology, which aims to understand and control manufacturing processes by measuring critical parameters in real time. nih.gov For instance, monitoring a reaction involving this compound could reveal the precise endpoint of the reaction, preventing the formation of byproducts from over-reaction and ensuring process efficiency.
X-ray Crystallography of Crystalline Derivatives and Co-crystals
While this compound is a liquid under standard conditions, X-ray crystallography can be applied to its solid derivatives to obtain definitive structural information. This technique provides precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal. growingscience.com To perform such an analysis, this compound would first be reacted to form a stable, crystalline solid. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is analyzed to construct a model of the molecular and crystal structure. semanticscholar.org
Determination of Absolute Configuration
The compound this compound itself is achiral. However, it can be used as a reactant in the synthesis of chiral molecules. If a reaction involving this compound generates a new stereocenter, X-ray crystallography is a primary method for determining the absolute configuration (the actual 3D arrangement of atoms) of the resulting enantiomers.
The most common method is Anomalous X-ray Diffraction, often performed on a crystal that contains a heavy atom, such as the bromine atom already present in derivatives of this compound. researchgate.net The interaction of X-rays with the electrons of this heavy atom can be used to unambiguously determine the absolute stereochemistry of the molecule, distinguishing between the R and S enantiomers. nih.gov Alternatively, the chiral product can be co-crystallized with a known chiral molecule to form diastereomeric salts, whose structures can then be determined.
Analysis of Solid-State Molecular Conformations and Intermolecular Interactions
X-ray crystallography provides unparalleled insight into the preferred three-dimensional shape (conformation) of a molecule in the solid state. researchgate.net For a crystalline derivative of this compound, this analysis would reveal the torsion angles along the flexible ethoxypropane chain.
Furthermore, this technique elucidates the various non-covalent interactions that hold the molecules together in the crystal lattice. In bromo-organic compounds, specific intermolecular interactions are frequently observed, including:
Halogen Bonding: The bromine atom can act as an electrophilic region (a "σ-hole") and interact with nucleophiles like oxygen or nitrogen atoms on adjacent molecules.
Hydrogen Bonding: Interactions such as C-H···Br or C-H···O hydrogen bonds can play a significant role in the crystal packing. mdpi.com
Below is a table with representative crystallographic data for a hypothetical crystalline bromo-derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 8.554 |
| c (Å) | 14.361 |
| β (°) | 98.75 |
| Volume (ų) | 1227.8 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.542 |
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is an indispensable tool for separating components of a mixture, making it ideal for assessing the purity of this compound and for monitoring the progress of its reactions.
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupling a chromatographic separation technique with a powerful detector like a mass spectrometer provides both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile compounds like this compound. nih.gov The sample is injected into the GC, where it is vaporized and separated from other components based on boiling point and polarity. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. unar.ac.id The resulting mass spectrum is a unique fingerprint of the compound. For this compound, the mass spectrum would show a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This allows for unequivocal identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing less volatile products derived from this compound, LC-MS is the method of choice. researchgate.net Separation occurs in the liquid phase, making it suitable for a wider range of compounds, including those that are thermally unstable. nih.gov The eluent from the LC column is introduced into the mass spectrometer, providing mass and structural information for each separated component. nih.gov This is particularly useful for identifying products and byproducts in a reaction mixture without the need for their isolation.
A table of expected GC-MS data for this compound is provided below.
| Retention Time (min) | Major Mass Fragments (m/z) | Key Features |
| 7.85 | 166/168, 123/125, 87, 43 | Isotopic pattern for Br at m/z 166/168 (M⁺) and 123/125. |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of this compound is a critical step in its stereoselective synthesis and characterization. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a premier analytical technique for this purpose, offering high resolution and sensitivity. heraldopenaccess.usphenomenex.com This method allows for the direct separation of the enantiomers, enabling precise quantification of their relative amounts.
The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. gcms.czchromatographyonline.com These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times for each enantiomer on the chromatographic column. The resulting chromatogram displays two distinct peaks, corresponding to the (R)- and (S)-enantiomers of this compound.
The selection of an appropriate CSP is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed due to their broad applicability and excellent resolving power. For a compound like this compound, which possesses ether and bromo functionalities, CSPs capable of hydrogen bonding and dipole-dipole interactions would be logical choices for initial screening.
The mobile phase composition also plays a crucial role in the separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol is commonly used. nih.gov The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. Reversed-phase chromatography, employing aqueous-organic mobile phases, offers an alternative, particularly with modified cyclodextrin-based CSPs.
Once the chromatographic method is developed and the enantiomers are baseline-resolved, the enantiomeric excess can be determined from the peak areas of the two enantiomers in the chromatogram. The e.e. is calculated using the following formula:
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Hypothetical Chiral HPLC Parameters for this compound Analysis:
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
In this hypothetical scenario, the differential interaction of the this compound enantiomers with the chiral stationary phase would lead to their separation, allowing for the calculation of the enantiomeric excess from the resulting peak areas. The elution order of the enantiomers would need to be determined by injecting a sample of a pure enantiomer, if available.
Computational and Theoretical Investigations of 1 2 Bromoethoxy Propane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods would be employed to elucidate the intrinsic properties of 1-(2-Bromoethoxy)propane.
Reaction Pathway Modeling and Transition State Theory
This area of computational chemistry focuses on the mechanisms and kinetics of chemical reactions. For this compound, this would involve modeling its common reactions, such as nucleophilic substitution and elimination.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. An MD simulation of this compound would require the development of an accurate force field to describe the interactions between its atoms. Such simulations could then be used to study its bulk properties, such as density and diffusion coefficients, and to observe its conformational changes in a liquid state or in solution. While MD simulations are commonly performed for related small molecules like propane (B168953) to understand their physical properties, there are no specific published MD studies focused on this compound.
Conformational Sampling and Dynamics in Solution
The flexibility of this compound is centered around several rotatable single bonds: the C-C bonds of the propyl group, the C-O ether bonds, and the C-C bond of the bromoethyl group. Rotation around these bonds gives rise to various conformational isomers (conformers), each with a distinct three-dimensional arrangement and potential energy.
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound in a solvent environment. In an MD simulation, the motion of the molecule and surrounding solvent molecules is calculated over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule samples different conformations, the timescales of these conformational changes, and its translational and rotational diffusion in solution. The presence of the electronegative oxygen and bromine atoms, along with the flexible alkyl chains, dictates a complex potential energy surface. MD simulations can reveal the preferred conformations in a given solvent and the energy barriers separating them, which govern the kinetics of conformational interchange.
The following table illustrates hypothetical relative energies for key dihedral angles in this compound, based on principles of torsional and steric strain.
| Dihedral Angle | Atoms Defining Angle | Conformation | Relative Energy (kJ/mol) |
| 60° | C(propyl)-O-C-C(bromo) | Gauche | 0 |
| 180° | C(propyl)-O-C-C(bromo) | Anti | ~0.5 - 2.0 |
| 0° | O-C-C-Br | Eclipsed (H, Br) | > 15 |
| 180° | O-C-C-Br | Anti | 0 |
Note: This table is illustrative, representing expected trends. Actual values would require specific quantum chemical calculations.
Intermolecular Interactions and Solvation Effects
The chemical structure of this compound—containing an ether oxygen, a bromine atom, and alkyl groups—allows for a range of intermolecular interactions that govern its behavior in solution. The molecule possesses a permanent dipole moment due to the electronegativity difference between carbon and the oxygen and bromine atoms. youtube.com
The primary intermolecular forces at play are:
Dipole-Dipole Interactions : As a polar molecule, this compound interacts with other polar molecules (including itself and polar solvents) through the electrostatic attraction between partial positive and partial negative charges. libretexts.org
London Dispersion Forces : These forces are present in all molecules and arise from temporary fluctuations in electron density. They are the primary mode of interaction in nonpolar solvents and are significant for the propyl and ethyl portions of the molecule.
Halogen Bonding : A specific and noteworthy non-covalent interaction can occur where the bromine atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base (electron donor). nih.gov In solution, this can involve an interaction between the bromine atom of one molecule and the ether oxygen of another, or with Lewis basic solvent molecules. nih.gov
Solvation is the process by which solute molecules are stabilized by solvent molecules. The choice of solvent significantly impacts the properties and reactivity of this compound. nih.gov Computational approaches like continuum solvation models (e.g., CPCM) or explicit solvent simulations (using MD) can be used to quantify these effects. sciepub.com
In polar protic solvents (e.g., water, ethanol), the ether oxygen can act as a hydrogen bond acceptor. These strong interactions can significantly stabilize the solute.
In polar aprotic solvents (e.g., acetone, DMSO), strong dipole-dipole interactions will be the dominant stabilizing force.
In nonpolar solvents (e.g., hexane, toluene), the molecule relies on weaker London dispersion forces for solvation.
Solvation effects can influence the conformational equilibrium by preferentially stabilizing conformers with a larger dipole moment in polar solvents. Furthermore, the solvent shell can sterically hinder or electronically facilitate chemical reactions by stabilizing or destabilizing reactants, transition states, and products.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Biological Applications
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property. wikipedia.orglibretexts.org While often used in drug discovery for biological activities, the QSAR framework is equally applicable to non-biological endpoints, where it is sometimes referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). libretexts.org For this compound, QSAR models can be developed to predict its chemical reactivity, selectivity in reactions, or physical properties like boiling point or solubility.
The core principle of QSAR is that the structure of a molecule, encoded by numerical parameters called molecular descriptors , determines its properties. nih.gov A QSAR model is built by first calculating a variety of descriptors for a series of related compounds and then using statistical methods to find a mathematical equation that best relates these descriptors to an experimentally measured property.
Predicting Reactivity and Selectivity Based on Molecular Descriptors
The reactivity of this compound is largely centered on the polar C-Br bond, making it susceptible to nucleophilic substitution and elimination reactions. QSAR models can be developed to predict the rate constants of such reactions under specific conditions.
Molecular Descriptors for Reactivity Modeling: To build a QSRR model, a range of molecular descriptors for this compound and analogous compounds would be calculated using computational chemistry software. These descriptors fall into several categories:
Electronic Descriptors : These describe the electron distribution and are crucial for reactivity. Examples include:
Partial atomic charges on the carbon and bromine atoms.
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for reactions with nucleophiles.
The electrophilicity index, which quantifies the ability of a molecule to accept electrons. nih.gov
Bond dissociation energy of the C-Br bond. nih.govacs.org
Steric Descriptors : These quantify the size and shape of the molecule, which can influence reaction rates by controlling access to the reactive site. Examples include molecular volume, surface area, and specific steric parameters.
Topological Descriptors : These are numerical indices derived from the 2D graph of the molecule, describing its size, branching, and connectivity.
Thermodynamic Descriptors : Properties like the heat of formation and Gibbs free energy can also be used as predictors.
Model Development and Application: Once descriptors are calculated for a training set of related haloalkanes or haloethers with known experimental reactivity data, a statistical method (e.g., multiple linear regression, machine learning algorithms) is used to generate the predictive model. escholarship.org
For instance, a simplified linear QSRR model for predicting the logarithm of a reaction rate constant (log k) might take the form:
log k = c₀ + c₁(LUMO Energy) + c₂(Charge on Cα) + c₃*(C-Br Bond Dissociation Energy)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Such a model, once validated, could predict the reactivity of this compound or other new, untested haloethers. Similarly, models can be developed to predict selectivity—for example, the ratio of substitution to elimination products—by correlating descriptors with the energy difference between the respective transition states. Studies on alkyl polyhalides have shown that descriptors like one-electron reduction potentials and bond dissociation energies are effective predictors for dehalogenation reactivity. nih.govacs.org
The table below provides a hypothetical example of descriptors that could be used in a QSAR study for a series of bromoalkoxyalkanes to predict a reaction rate.
| Compound | log(k) (Experimental) | LUMO Energy (eV) | Partial Charge on Cα | C-Br BDE (kJ/mol) |
| 1-(2-Bromoethoxy)ethane | -4.5 | 0.85 | +0.15 | 285 |
| This compound | -4.7 | 0.88 | +0.14 | 286 |
| 1-(2-Bromoethoxy)butane (B1266829) | -4.8 | 0.90 | +0.14 | 286.5 |
| 2-(2-Bromoethoxy)propane | -5.1 | 0.95 | +0.12 | 282 |
Note: This table is for illustrative purposes to demonstrate the QSAR concept. The values are hypothetical.
Applications of 1 2 Bromoethoxy Propane As a Synthetic Building Block and Precursor
Intermediate in the Synthesis of Complex Organic Molecules
The bifunctional nature of 1-(2-Bromoethoxy)propane makes it a valuable intermediate in the construction of elaborate organic structures. The ether linkage provides a degree of flexibility and influences the solubility of the resulting compounds, while the bromo group acts as a handle for further chemical transformations.
Precursor for Pharmaceutical Intermediates (Focus on synthesis, not clinical efficacy)
In the realm of pharmaceutical synthesis, haloalkoxy compounds are recognized as important structural motifs. While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, its role can be understood through its chemical properties and comparison with analogous structures. For instance, in the synthesis of certain 5,7-diaminopyrazolo[4,3-d]pyrimidines, which are investigated for their properties as PDE-5 inhibitors, the general class of "haloalkoxy" groups, including 2-bromoethoxy, is cited in patent literature as a potential substituent on the core molecule.
The primary synthetic utility of this compound in this context is as an alkylating agent. It can react with nucleophilic groups, such as amines or phenols, on a parent molecule to form a new carbon-nitrogen or carbon-oxygen bond, respectively. This reaction introduces the propoxyethyl side chain, which can be a critical component of a pharmacologically active molecule.
Table 1: Potential Synthetic Reactions for Pharmaceutical Intermediates
| Reactant | Nucleophilic Group | Product Type | Potential Application |
|---|---|---|---|
| Primary/Secondary Amine | -NHR | N-alkylated amine | Building blocks for various APIs |
| Phenol | -OH (aromatic) | Aryl ether | Modification of phenolic drug cores |
This table illustrates the potential synthetic transformations of this compound based on its chemical reactivity as an alkylating agent.
Building Block for Agrochemical Compounds (Focus on synthesis, not safety/toxicity)
The synthesis of modern agrochemicals often involves the creation of molecules with specific physicochemical properties to ensure efficacy and proper delivery. Ether linkages are common in agrochemical structures. Although specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not prominent, its potential as a building block is clear. It can be used to introduce the propoxyethyl moiety into larger molecules, potentially influencing their systemic properties or interaction with biological targets. The synthesis would follow standard nucleophilic substitution pathways, similar to its use in pharmaceutical chemistry.
Role in Material Science Applications
The reactivity of this compound also lends itself to applications in material science, particularly in the synthesis and modification of polymers and specialty materials.
Monomer for Polymer Synthesis
While not a conventional monomer for common polymerization techniques like those involving vinyl groups, the reactive C-Br bond in this compound allows it to act as an initiator in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In such a process, the bromine atom can be reversibly activated by a transition metal catalyst to generate a radical, which then initiates the polymerization of other monomers. This method allows for the synthesis of well-defined polymers with the propoxyethyl group located at one end of the polymer chain, thereby functionalizing the resulting material.
Precursor for Functional Coatings and Specialty Materials
The ability of this compound to react with nucleophiles makes it a candidate for the surface modification of materials. Substrates with hydroxyl or amine groups on their surface can be chemically modified by reaction with this compound. This process grafts the propoxyethyl ether group onto the surface, altering its properties, such as hydrophobicity, and providing a new surface functionality. The terminal bromine can then be used for further chemical reactions, allowing for the attachment of other molecules to create functional coatings.
Use in Catalyst and Ligand Synthesis
In the field of catalysis, the performance of a metal catalyst is heavily influenced by the organic molecules, or ligands, that are coordinated to the metal center. Polydentate ligands, which can bind to a metal at multiple points, are of particular interest. Bromoalkanes are common starting materials for the synthesis of such ligands.
This compound can be used to synthesize bidentate ligands that possess both an ether oxygen and another donor atom, such as phosphorus or nitrogen. For example, reacting this compound with a phosphide (B1233454) nucleophile (e.g., lithium diphenylphosphide) would yield a phosphine (B1218219) ligand containing a propoxyethyl ether arm. The ether oxygen and the phosphorus atom can then coordinate to a single metal center, forming a stable chelate ring that influences the catalytic activity and selectivity of the metal complex.
Table 2: Synthesis of a Potential P,O-Bidentate Ligand
| Step | Reactants | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Diphenylphosphine | n-Butyllithium | Lithium diphenylphosphide |
This table outlines a representative synthetic route to a bidentate phosphine ligand incorporating the this compound structure.
Scaffold for Chiral Ligands
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The structural framework, or scaffold, of a ligand plays a pivotal role in creating a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. While direct examples of this compound in published chiral ligand synthesis are not prevalent, its structure suggests significant potential as a scaffold component.
The presence of the bromoethoxy group allows for the introduction of a flexible, oxygen-containing tether into a ligand backbone. This can be advantageous in several ways:
Chelation: The ether oxygen can coordinate to a metal center, forming a stable chelate ring. The size of this ring, influenced by the ethoxy unit, can impact the bite angle of the ligand and, consequently, the selectivity of the catalyst.
Chirality Introduction: The propane (B168953) unit can be derived from chiral precursors, or chirality can be introduced at a later stage. The bromo-functional handle allows for the attachment of various chiral moieties through nucleophilic substitution reactions.
Modularity: The straightforward nature of the bromo-ether moiety allows for a modular approach to ligand design. By varying the substituents on the propane backbone or by reacting the bromo group with different nucleophiles, a library of ligands with diverse steric and electronic properties can be generated.
Illustrative Synthetic Approach:
A hypothetical synthesis of a chiral phosphine ligand incorporating the 1-(2-ethoxypropane) scaffold is presented below. This illustrates how the functionalities of this compound can be exploited.
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Purpose |
| 1 | Chiral propanol (B110389) derivative | Sodium hydride (NaH) | THF, 0 °C to rt | Chiral sodium propoxide | Formation of the nucleophile |
| 2 | Chiral sodium propoxide | 1,2-dibromoethane (B42909) | THF, reflux | Chiral this compound analogue | Introduction of the bromo-ether scaffold |
| 3 | Chiral this compound analogue | Diphenylphosphine (HPPh₂) | Strong base (e.g., n-BuLi) | Chiral phosphine ligand | Attachment of the coordinating group |
This table presents a conceptual pathway. Actual reaction conditions may vary.
Supports for Heterogeneous Catalysts
Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The functionalization of support materials with appropriate linkers is essential for the covalent attachment of catalytic species.
This compound can serve as a valuable linker for modifying the surface of support materials like silica (B1680970), alumina, or polymers. The propoxy group can be attached to the support surface through various methods, such as reaction with surface hydroxyl groups, while the terminal bromine atom provides a reactive site for anchoring a homogeneous catalyst.
Key Features as a Linker:
Flexibility: The ethoxy chain provides a flexible spacer, which can allow the immobilized catalyst to maintain a degree of conformational freedom, potentially preserving its catalytic activity.
Reactivity: The carbon-bromine bond is susceptible to nucleophilic attack by coordinating atoms of a ligand (e.g., nitrogen, phosphorus, or oxygen), enabling the covalent attachment of the catalyst.
Hydrophobicity: The propyl group can impart a degree of hydrophobicity to the support surface, which can be beneficial in certain catalytic reactions in aqueous media.
Hypothetical Immobilization Process:
The following table outlines a potential sequence for immobilizing a generic metal-ligand complex onto a silica support using a this compound-derived linker.
| Step | Material | Reagent | Conditions | Result |
| 1 | Silica (SiO₂) | 3-(Trimethoxysilyl)propan-1-ol | Toluene, reflux | Hydroxyl-functionalized silica |
| 2 | Hydroxyl-functionalized silica | This compound | NaH, THF | Bromo-functionalized silica |
| 3 | Bromo-functionalized silica | Metal-ligand complex with a nucleophilic site | DMF, heat | Immobilized heterogeneous catalyst |
This table is for illustrative purposes and actual methodologies may differ.
Development of Novel Reagents and Methodologies
As a Reagent for Selective Functionalization
The dual functionality of this compound makes it a useful reagent for the selective introduction of the 2-propoxyethyl group into various molecules. This moiety can act as a protective group or as a precursor for further transformations.
Alkylation Reactions:
The bromine atom allows for facile alkylation of a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, via S\N2 reactions. The ether linkage is generally stable under these conditions.
Reactivity Profile:
| Nucleophile | Product Type | Typical Reaction Conditions |
| Alcohols/Phenols | Alkyl/Aryl 2-propoxyethyl ethers | NaH, THF or K₂CO₃, Acetone |
| Amines | N-(2-propoxyethyl)amines | Et₃N, CH₂Cl₂ or K₂CO₃, CH₃CN |
| Thiols | Alkyl/Aryl 2-propoxyethyl sulfides | NaH, THF or Cs₂CO₃, DMF |
The 2-propoxyethyl group introduced can be advantageous in modifying the solubility and lipophilicity of organic molecules, which is of interest in medicinal chemistry and materials science.
Probing Reaction Mechanisms in Model Chemical Systems
The relatively simple and well-defined structure of this compound makes it a suitable model substrate for studying various aspects of reaction mechanisms.
Studies in Nucleophilic Substitution:
The presence of a primary alkyl bromide allows for the investigation of S\N2 reaction kinetics and stereochemistry. The ether oxygen, located at the β-position to the bromine, can potentially influence the reaction rate through anchimeric assistance (neighboring group participation), although this effect is likely to be modest compared to more powerful participating groups. By comparing the reaction rates of this compound with those of simple alkyl bromides (e.g., 1-bromobutane), the electronic and steric effects of the ether linkage can be quantified.
Model for Environmental Degradation Studies:
Simple ethers are components of various industrial products and can be environmental contaminants. Understanding their degradation pathways is crucial. This compound can serve as a model compound to study the atmospheric oxidation or microbial degradation of functionalized ethers. The presence of both an ether and an alkyl halide moiety allows for the investigation of the relative reactivity of these functional groups under various degradation conditions.
Future Research and Emerging Applications of this compound
The chemical compound this compound, a bromoether, is positioned as a versatile building block in organic synthesis. Its dual functionality, comprising a reactive bromine atom and an ether linkage, opens avenues for its application in various advanced scientific fields. Future research is poised to explore its potential through more sustainable synthetic methods, novel chemical transformations, and integration into cutting-edge technologies like automated synthesis, advanced materials, and predictive computational modeling.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethoxy)propane in laboratory settings?
The synthesis of this compound typically involves alkylation or bromination strategies. A common method is the reaction of isobutanol derivatives with hydrobromic acid (HBr) under controlled acidic conditions (e.g., sulfuric acid as a catalyst) . Alternative routes may involve nucleophilic substitution of propylene oxide derivatives with brominating agents. Key parameters include temperature control (40–60°C), stoichiometric excess of HBr, and inert atmospheres to minimize side reactions like elimination. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity, as residual solvents or unreacted precursors can interfere with downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the structure. Key signals include the bromoethyl group ( ppm for -CHBr) and methoxy/propane backbone resonances ( ppm for -CH) .
- IR Spectroscopy : Peaks at ~500–600 cm (C-Br stretch) and ~1100 cm (C-O-C ether linkage) are diagnostic .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks at m/z 167.04 (CHBrO) and fragment ions like [M-Br] at m/z 88.08 . Cross-referencing with NIST spectral libraries ensures accuracy .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosolized handling .
- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated compounds.
- Disposal : Neutralize waste with a 10% sodium bicarbonate solution before disposal in halogenated waste containers. Avoid drainage due to environmental persistence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
Discrepancies in spectral data often arise from solvent effects, impurities, or instrument calibration. For example, NMR chemical shifts may vary in deuterated chloroform vs. DMSO due to solvation differences. To address this:
- Standardize Conditions : Use identical solvents and concentrations across studies.
- Cross-Validate : Compare experimental data with high-quality databases like NIST (IR, MS) and PubChem (NMR) .
- Advanced Techniques : Utilize 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures .
Q. What mechanistic insights govern nucleophilic substitution reactions involving this compound?
The bromine atom in this compound is susceptible to S2 mechanisms due to its primary alkyl position and minimal steric hindrance. Key considerations include:
- Leaving Group Ability : Bromine’s high polarizability facilitates bond cleavage, with rates 5–10x faster than chlorinated analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of attacking agents (e.g., amines, thiols) .
- Competing Pathways : Elimination (to form alkenes) may dominate under high-temperature or strongly basic conditions (e.g., KOH/ethanol) . Kinetic studies via GC-MS or HPLC can quantify product ratios .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
This compound is a key building block for:
- Ether Coupling : Reacts with phenols or alcohols to form aryl/propargyl ethers, which are precursors to bioactive molecules (e.g., antitumor agents) .
- Cross-Coupling Reactions : Participates in Buchwald-Hartwig amination or Suzuki-Miyaura reactions when palladium catalysts are used, enabling C-N or C-C bond formation .
- Prodrug Design : The bromoethoxy group can be replaced with hydrolyzable moieties (e.g., esters) to modulate drug release kinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of this compound?
Discrepancies in environmental fate studies (e.g., half-life in soil vs. water) may stem from:
- Matrix Effects : Organic-rich soils may accelerate degradation via microbial activity compared to aqueous systems .
- Analytical Methods : HPLC-UV vs. GC-ECD can yield varying detection limits for degradation products.
- Mitigation : Conduct site-specific studies using EPA-recommended protocols (e.g., OECD 307 for soil persistence) and prioritize anaerobic conditions where reductive debromination occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
